

Foreword: The Imperative of Unambiguous Structural Verification

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Compound of Interest

Compound Name: 4-Chloro-2-(piperidin-1-yl)pyrimidine
CAS No.: 24192-95-8
Cat. No.: B511755

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In the landscape of drug discovery and materials science, pyrimidine derivatives represent a cornerstone scaffold, pivotal to the development of novel therapeutic agents and functional materials. The biological activity and physical properties of these compounds are intrinsically linked to their precise three-dimensional architecture. Consequently, the unambiguous elucidation of their chemical structure is not merely a procedural step but the fundamental bedrock upon which all subsequent research is built. This guide provides a comprehensive, multi-technique approach to the structural verification of **4-Chloro-2-(piperidin-1-yl)pyrimidine**, a representative 2,4-disubstituted pyrimidine. Our methodology is designed as a self-validating system, where orthogonal analytical techniques are synergistically employed to build an irrefutable structural hypothesis, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most critical step in elucidating the structure of a newly synthesized compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry

(HRMS) is the definitive technique for this purpose. For **4-Chloro-2-(piperidin-1-yl)pyrimidine** ($C_9H_{12}ClN_3$), the presence of a chlorine atom provides a highly characteristic isotopic signature that serves as an immediate validation point.

Causality of Method Selection:

Electron Spray Ionization (ESI) is selected as the ionization method due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion $[M+H]^+$. This is crucial for obtaining a clear and accurate mass-to-charge ratio for the intact molecule.

Key Data Interpretation:

The mass spectrum will exhibit two major peaks for the molecular ion, separated by approximately 2 Da. This pattern is the hallmark of a monochlorinated compound, arising from the natural abundance of the ^{35}Cl ($\approx 75.8\%$) and ^{37}Cl ($\approx 24.2\%$) isotopes. The intensity ratio of the $[M+H]^+$ peak to the $[M+2+H]^+$ peak should be approximately 3:1, providing powerful evidence for the presence of a single chlorine atom.

Predicted HRMS (ESI+) Data	Description
Calculated m/z for $[C_9H_{13}^{35}ClN_3]^+$	198.0844
Calculated m/z for $[C_9H_{13}^{37}ClN_3]^+$	200.0815
Expected Intensity Ratio	$\sim 3:1$

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.
- **Instrument Setup:** Calibrate a Q-TOF or Orbitrap mass spectrometer using a known standard immediately prior to analysis.
- **Infusion:** Introduce the sample solution into the ESI source at a flow rate of 5-10 $\mu L/min$.

- Acquisition Parameters:
 - Ionization Mode: Positive (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120°C
 - Mass Range: 50-500 m/z
 - Acquisition Mode: High resolution, centroid.
- Data Analysis: Determine the accurate mass of the monoisotopic peak ($[M+H]^+$) and the M+2 peak. Compare the measured masses and the isotopic ratio to the theoretical values for the proposed formula $C_9H_{12}ClN_3$.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule, confirming the successful incorporation of the pyrimidine and piperidine moieties and the presence of the carbon-chlorine bond.[\[1\]](#)

Causality of Method Selection:

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The expected vibrational modes will confirm the major structural components.

Predicted FTIR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Interpretation
~3050-3100	C-H Stretch (Aromatic)	Confirms the presence of the pyrimidine ring protons.
~2850-2950	C-H Stretch (Aliphatic)	Corresponds to the C-H bonds of the piperidine ring.[2]
~1550-1600	C=N & C=C Stretch	Characteristic stretching vibrations of the pyrimidine ring.[3]
~1400-1450	CH ₂ Scissoring	Aliphatic CH ₂ groups in the piperidine ring.
~1250-1350	C-N Stretch	Aromatic and aliphatic C-N bond vibrations.
~700-800	C-Cl Stretch	Indicates the presence of the carbon-chlorine bond.[3]

Experimental Protocol: FTIR-ATR Spectroscopy

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal (diamond or germanium).
- **Sample Application:** Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.
- **Pressure Application:** Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio.
- **Data Processing:** Perform an ATR correction and baseline correction on the resulting spectrum. Identify and label the characteristic absorption peaks.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of ^1H NMR, ^{13}C NMR, and 2D correlation experiments provides an unambiguous assignment of every proton and carbon atom in the structure.^[4]

^1H NMR Spectroscopy: Mapping the Proton Environment

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For **4-Chloro-2-(piperidin-1-yl)pyrimidine**, we expect distinct signals for the pyrimidine ring protons and the three unique sets of protons on the piperidine ring.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

The ^{13}C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for clear differentiation between the pyrimidyl and piperidinyl carbons.

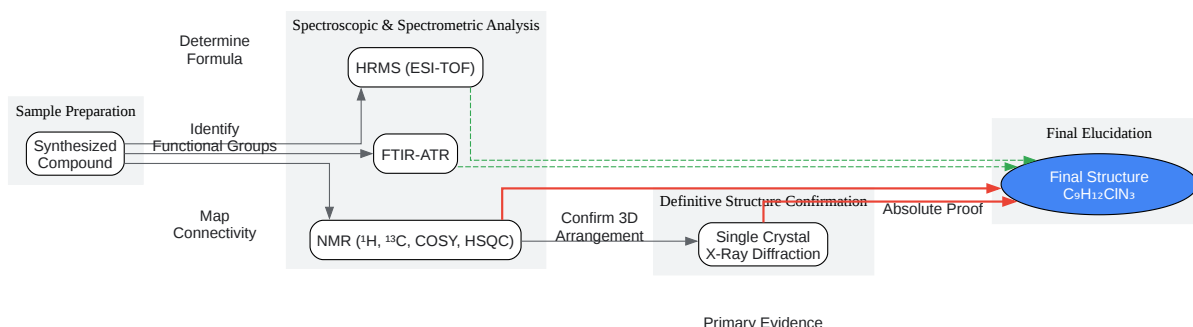
Predicted ^1H and ^{13}C NMR Data (in CDCl_3 , illustrative)

Position	¹ H Chemical Shift (δ, ppm)	Multiplicity	Integration	¹³ C Chemical Shift (δ, ppm)	Assignment Rationale
H-5	~6.60	Doublet (d)	1H	~111.0	Olefinic proton adjacent to a nitrogen and a chlorine-bearing carbon.
H-6	~8.25	Doublet (d)	1H	~158.0	Proton on a carbon between two electronegative nitrogen atoms.
H-2', H-6'	~3.75	Triplet (t)	4H	~45.0	Piperidine protons alpha to the pyrimidine-attached nitrogen, deshielded.
H-3', H-5'	~1.65	Multiplet (m)	4H	~25.5	Piperidine protons beta to the nitrogen.
H-4'	~1.55	Multiplet (m)	2H	~24.5	Piperidine proton gamma to the nitrogen.
C-2	-	-	-	~162.0	Carbon attached to

					three nitrogen atoms (two ring, one piperidine).
C-4	-	-	-	~161.5	Carbon bearing the electronegative chlorine atom.
C-5	-	-	-	~111.0 (matches protonated C)	Pyrimidine carbon coupled to H-5.
C-6	-	-	-	~158.0 (matches protonated C)	Pyrimidine carbon coupled to H-6.

Experimental Workflow and Data Correlation

The elucidation process is a logical progression, with each piece of data confirming the next.



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Caption: Integrated workflow for structure elucidation.

2D NMR for Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR is essential for irrefutable proof of connectivity.

- **COSY (Correlation Spectroscopy):** This experiment reveals proton-proton couplings. A key expected correlation would be between the pyrimidine protons H-5 and H-6. It would also show the coupling network within the piperidine ring (H-2'/H-6' coupling with H-3'/H-5', which in turn couple with H-4').
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment maps direct one-bond proton-carbon correlations. It definitively links each proton signal to the carbon it is attached to, confirming the assignments made in the table above (e.g., pairing the δ 6.60 proton signal with the δ 111.0 carbon signal).

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
- **^1H NMR Acquisition:** Acquire the spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (~1024 or more) will be required due to the low natural abundance of ^{13}C .
- **2D NMR Acquisition:** Run standard COSY and HSQC experiments using the spectrometer's predefined parameter sets, optimizing the spectral widths to cover all relevant signals.
- **Data Processing:** Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum to the TMS signal (0.00 ppm) and the ^{13}C spectrum accordingly.

Absolute Confirmation: Single Crystal X-Ray Diffraction

While NMR provides the solution-state connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.[5]

Causality of Method Selection:

This technique is the gold standard for structure determination. Obtaining a high-quality crystal allows for the direct visualization of the electron density of the molecule, leaving no ambiguity about atomic arrangement. It will definitively confirm the substitution pattern on the pyrimidine ring and the chair conformation of the piperidine ring.

Expected Crystallographic Data (Illustrative)

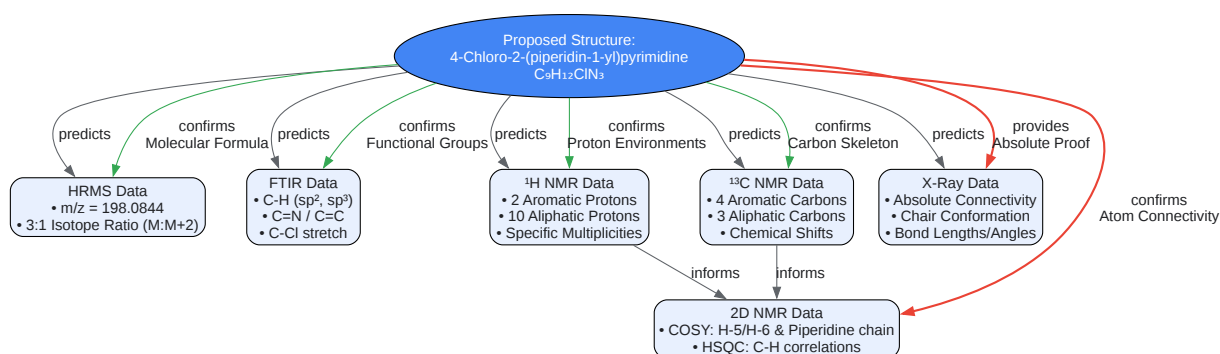
Parameter	Value	Interpretation
Crystal System	Monoclinic	Describes the symmetry of the unit cell.
Space Group	P2 ₁ /c	Defines the specific symmetry elements within the unit cell.
C(4)-Cl Bond Length	~1.74 Å	Typical C(sp ²)-Cl bond length.
C(2)-N(piperidine) Bond Length	~1.35 Å	Shows partial double bond character due to resonance.
Piperidine Ring Conformation	Chair	Confirms the expected low-energy conformation of the ring.
Dihedral Angle (Pyrimidine-Piperidine)	~40-50°	Describes the twist between the two ring systems. ^[6]

Experimental Protocol: X-Ray Crystallography

- **Crystal Growth:** Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
- **Crystal Mounting:** Select a well-formed, defect-free crystal (approx. 0.1-0.3 mm) and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a cold stream (e.g., 100 K) on a diffractometer equipped with a Mo K α or Cu K α X-ray source. Collect a full sphere of diffraction data.
- **Structure Solution and Refinement:** Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters until the model converges with a low R-factor (<5%).

Integrated Analysis: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a comprehensive and irrefutable structural assignment.



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Caption: Logical corroboration of the proposed structure by orthogonal analytical data.

The HRMS data establishes the correct elemental formula. FTIR confirms the presence of the pyrimidine and piperidine rings and the C-Cl bond. NMR spectroscopy then provides the exact map of how these pieces are connected, with 1D spectra suggesting the assignments and 2D spectra proving them. Finally, X-ray crystallography provides the definitive, three-dimensional picture, validating all conclusions drawn from the spectroscopic methods. This rigorous, integrated approach ensures the highest level of scientific confidence in the final structural assignment.

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